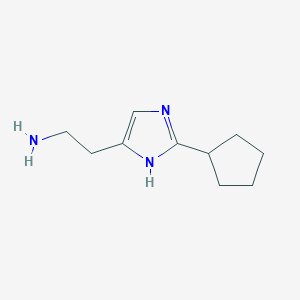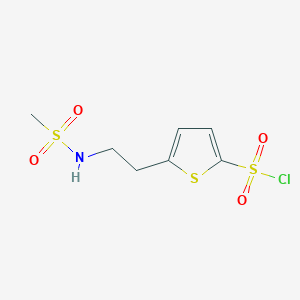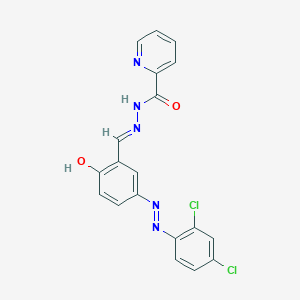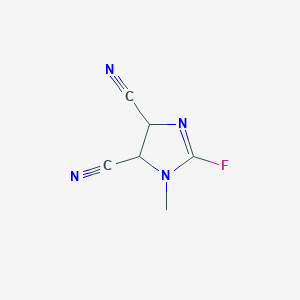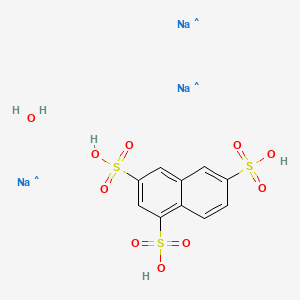
2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is a chemical compound that features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications, providing a sustainable and efficient method for producing 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the prop-2-ynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the diazepane ring .
Aplicaciones Científicas De Investigación
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide has several scientific research applications:
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure allows for its use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, influencing biological pathways. For example, similar compounds have been shown to inhibit specific kinases, affecting cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
Ripasudil: A rho kinase inhibitor used for treating glaucoma and ocular hypertension.
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Uniqueness
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide is unique due to its specific structural features, such as the prop-2-ynyl group and the diazepane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H17N3O/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13/h1,11H,3-9H2,(H,12,14) |
Clave InChI |
ORVDIYFYEXKZJA-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)CN1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
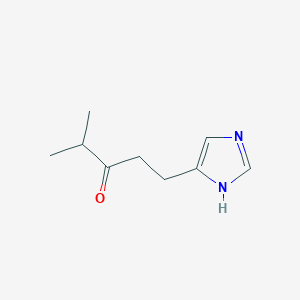
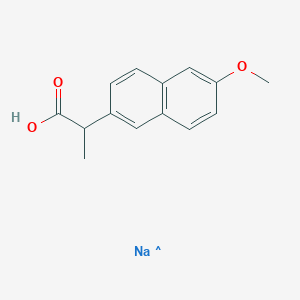
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
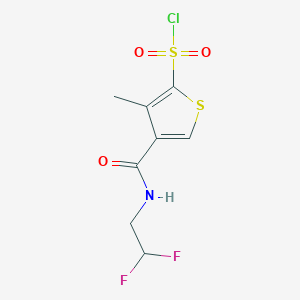
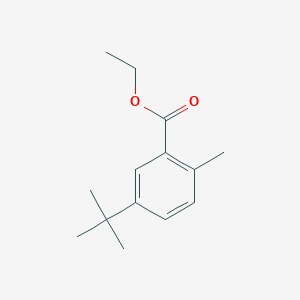
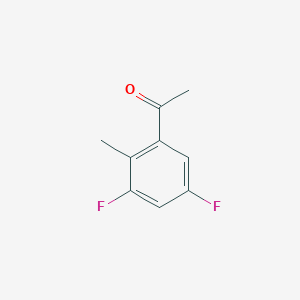
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
